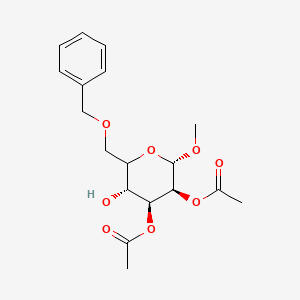

6-O-Benzyl-2,3-di-O-acetyl-methyl-alpha-D-glucopyranoside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-O-Benzyl-2,3-di-O-acetyl-methyl-alpha-D-glucopyranoside: is a chemical compound with the molecular formula C18H24O8 and a molecular weight of 368.38. It is a derivative of glucopyranoside, where the hydroxyl groups at positions 2 and 3 are acetylated, and the hydroxyl group at position 6 is benzylated. This compound is primarily used in biochemical research, particularly in the study of carbohydrates and lipids .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-O-Benzyl-2,3-di-O-acetyl-methyl-alpha-D-glucopyranoside typically involves the protection of the hydroxyl groups of glucopyranoside followed by selective deprotection and functionalization. The general steps include:

Protection of Hydroxyl Groups: The hydroxyl groups of glucopyranoside are protected using acetyl groups to form a fully acetylated glucopyranoside derivative.

Selective Deprotection: The acetyl groups at positions 2 and 3 are selectively removed.

Benzylation: The hydroxyl group at position 6 is benzylated using benzyl chloride in the presence of a base such as sodium hydride.

Re-acetylation: The hydroxyl groups at positions 2 and 3 are re-acetylated to obtain the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Protection and Deprotection: Using large quantities of reagents and solvents to protect and deprotect the hydroxyl groups.

Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions at the benzyl group, leading to the formation of benzaldehyde derivatives.

Reduction: Reduction reactions can target the acetyl groups, converting them back to hydroxyl groups.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in the presence of a suitable solvent.

Major Products:

Oxidation: Benzaldehyde derivatives.

Reduction: Deacetylated glucopyranoside derivatives.

Substitution: Various substituted glucopyranoside derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Glycosylation Reactions

One of the primary applications of 6-O-Benzyl-2,3-di-O-acetyl-methyl-alpha-D-glucopyranoside is as a glycosyl donor in glycosylation reactions. These reactions are crucial for the synthesis of oligosaccharides and glycoconjugates. The compound's protective groups (benzyl and acetyl) facilitate selective reactions while preventing unwanted side reactions.

- Synthesis of Oligosaccharides : The compound can be employed to construct various oligosaccharides through glycosylation with different acceptors. For instance, it has been used to synthesize complex structures like glycosides that play roles in biological processes such as cell signaling and recognition .

- Case Study : A study demonstrated the successful use of this compound in a multi-step synthesis of a specific oligosaccharide. The reaction conditions were optimized to achieve high yields with minimal by-products, highlighting the compound's efficiency in synthetic pathways .

Synthesis of Complex Carbohydrates

The compound serves as a building block for synthesizing more complex carbohydrate structures. Its ability to undergo regioselective transformations makes it valuable for creating branched or modified sugars.

- Regioselectivity : The presence of multiple functional groups allows for regioselective reactions, which are essential when synthesizing complex carbohydrates that require specific stereochemistry .

- Example : In one reported synthesis, researchers utilized this compound to create a derivative that was subsequently transformed into a biologically active carbohydrate-based molecule. This process involved careful control of reaction conditions to ensure the desired regioselectivity was achieved .

Therapeutic Potential

Emerging research indicates that derivatives of this compound may have therapeutic applications, particularly in drug development and delivery systems.

- Drug Delivery Systems : The compound's structural features allow it to be incorporated into drug delivery systems that target specific cells or tissues. Its ability to form stable complexes with therapeutic agents can enhance bioavailability and efficacy .

- Case Studies : Various studies have explored the incorporation of this compound into nanoparticle formulations aimed at improving the delivery of anticancer drugs. The results showed enhanced targeting capabilities and reduced side effects compared to conventional delivery methods .

Wirkmechanismus

The mechanism of action of 6-O-Benzyl-2,3-di-O-acetyl-methyl-alpha-D-glucopyranoside involves its interaction with specific molecular targets, primarily through its carbohydrate moiety. The compound can participate in glycosylation reactions, where it acts as a donor or acceptor of glycosyl groups. The benzyl and acetyl groups influence its reactivity and stability, allowing it to interact with various enzymes and proteins involved in carbohydrate metabolism .

Vergleich Mit ähnlichen Verbindungen

- Methyl 2,3,4-tri-O-benzyl-alpha-D-glucopyranoside

- Methyl 2,3-di-O-benzoyl-alpha-D-glucopyranoside

- Methyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside

Uniqueness:

- The presence of both benzyl and acetyl groups in 6-O-Benzyl-2,3-di-O-acetyl-methyl-alpha-D-glucopyranoside provides a unique combination of reactivity and stability.

- The selective protection and deprotection steps in its synthesis allow for precise functionalization, making it a valuable intermediate in carbohydrate chemistry .

Biologische Aktivität

6-O-Benzyl-2,3-di-O-acetyl-methyl-alpha-D-glucopyranoside is a glycoside derivative that has garnered attention for its potential biological activities. This compound belongs to a class of carbohydrates known for their diverse roles in biological processes, including immunomodulation and cell signaling. This article reviews the synthesis, biological profiling, and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves the acetylation of methyl-alpha-D-glucopyranoside followed by benzylation. The general synthetic route can be summarized as follows:

- Acetylation : Methyl-alpha-D-glucopyranoside is treated with acetic anhydride in the presence of a base to introduce acetyl groups at the 2 and 3 positions.

- Benzylation : The resulting diacetate is then reacted with benzyl chloride in the presence of a strong base such as sodium hydride to introduce the benzyl group at the 6 position.

Immunomodulatory Effects

Research indicates that derivatives of glucopyranosides exhibit significant immuno-adjuvant properties. For instance, studies have shown that related compounds can enhance immune responses in guinea pigs, suggesting potential applications in vaccine development . The specific effects of this compound on immune cells remain to be fully elucidated.

Anticancer Activity

Glycosides have been investigated for their anticancer properties. A study highlighted that certain glucopyranoside derivatives demonstrated selective cytotoxicity against cancer cell lines while sparing normal cells . This selectivity is crucial for therapeutic applications, as it minimizes side effects commonly associated with conventional chemotherapy.

Antioxidant Properties

The antioxidant capacity of glycosides is another area of interest. Compounds similar to this compound have shown promising results in scavenging free radicals and reducing oxidative stress in cellular models . This property could potentially contribute to protective effects against various diseases linked to oxidative damage.

Case Studies

Eigenschaften

IUPAC Name |

[(2S,3S,4S,5R)-3-acetyloxy-5-hydroxy-2-methoxy-6-(phenylmethoxymethyl)oxan-4-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O8/c1-11(19)24-16-15(21)14(10-23-9-13-7-5-4-6-8-13)26-18(22-3)17(16)25-12(2)20/h4-8,14-18,21H,9-10H2,1-3H3/t14?,15-,16+,17+,18+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXVXPDCGHDLLIM-LUWVYCGLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(OC(C1OC(=O)C)OC)COCC2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@@H]([C@H](OC([C@H]1O)COCC2=CC=CC=C2)OC)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.